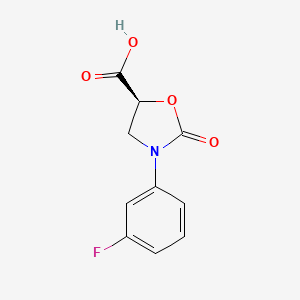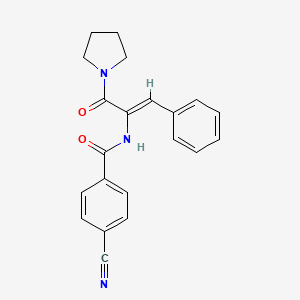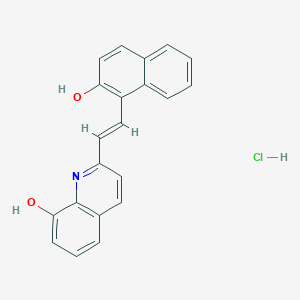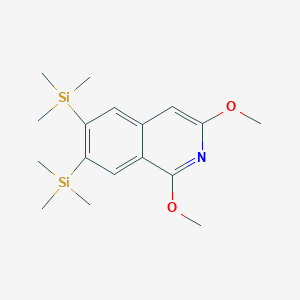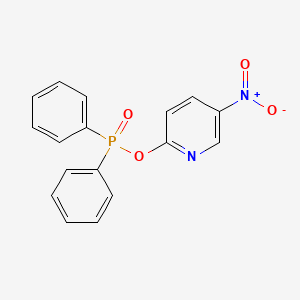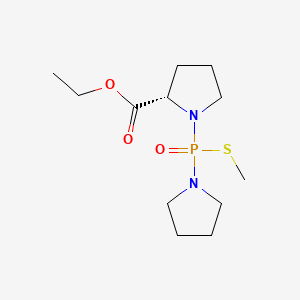![molecular formula C9H8Cl2N4 B12895475 4,5-Dichloro-2-[(4H-1,2,4-triazol-4-yl)methyl]aniline CAS No. 922711-69-1](/img/structure/B12895475.png)
4,5-Dichloro-2-[(4H-1,2,4-triazol-4-yl)methyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4H-1,2,4-Triazol-4-yl)methyl)-4,5-dichloroaniline is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a triazole ring attached to a dichloroaniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4H-1,2,4-Triazol-4-yl)methyl)-4,5-dichloroaniline typically involves the formation of the triazole ring followed by its attachment to the dichloroaniline moiety. One common method involves the reaction of 4,5-dichloroaniline with a suitable triazole precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反应分析
Types of Reactions
2-((4H-1,2,4-Triazol-4-yl)methyl)-4,5-dichloroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The dichloroaniline moiety can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted aniline derivatives.
科学研究应用
2-((4H-1,2,4-Triazol-4-yl)methyl)-4,5-dichloroaniline has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antifungal, and antibacterial agent due to its ability to interact with biological targets.
Agriculture: The compound is investigated for its potential use as a pesticide or herbicide, leveraging its chemical properties to control pests and weeds.
Materials Science: It is studied for its potential use in the development of new materials with specific properties, such as conductivity or luminescence.
作用机制
The mechanism of action of 2-((4H-1,2,4-Triazol-4-yl)methyl)-4,5-dichloroaniline involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, leading to inhibition or modulation of their activity. The specific pathways involved depend on the application, such as inhibition of fungal cell wall synthesis in antifungal applications or disruption of bacterial cell membranes in antibacterial applications.
相似化合物的比较
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features but lacking the dichloroaniline moiety.
4,5-Dichloroaniline: A compound with similar aniline structure but without the triazole ring.
Triazole-based Antifungals: Compounds like fluconazole and itraconazole, which also contain triazole rings and are used as antifungal agents.
Uniqueness
2-((4H-1,2,4-Triazol-4-yl)methyl)-4,5-dichloroaniline is unique due to the combination of the triazole ring and dichloroaniline moiety, which imparts specific chemical and biological properties. This combination allows for diverse applications and interactions with various molecular targets, making it a versatile compound in scientific research.
属性
CAS 编号 |
922711-69-1 |
|---|---|
分子式 |
C9H8Cl2N4 |
分子量 |
243.09 g/mol |
IUPAC 名称 |
4,5-dichloro-2-(1,2,4-triazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C9H8Cl2N4/c10-7-1-6(9(12)2-8(7)11)3-15-4-13-14-5-15/h1-2,4-5H,3,12H2 |
InChI 键 |
SIYHUBCWQCVLMK-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1Cl)Cl)N)CN2C=NN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanone, 1-[4-[[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino]phenyl]-](/img/structure/B12895395.png)

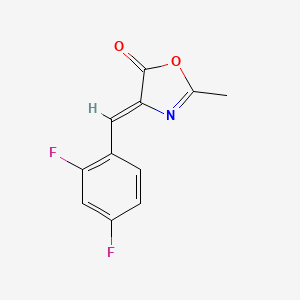
![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbaldehyde](/img/structure/B12895403.png)
![Ethyl 4-{[(2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}benzoate](/img/structure/B12895415.png)
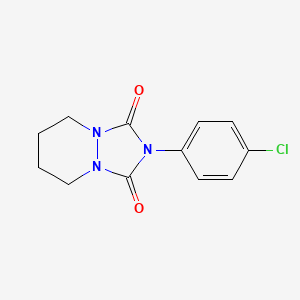
![N-(Butan-2-yl)-5-chloroimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12895419.png)
![2-(Methoxycarbonyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12895432.png)
